molecular formula C2H6ClN5 B3042504 4H-1,2,4-Triazole-3,4-diamine hydrochloride CAS No. 6421-05-2

4H-1,2,4-Triazole-3,4-diamine hydrochloride

Cat. No.: B3042504
CAS No.: 6421-05-2
M. Wt: 135.55 g/mol
InChI Key: LVICKPJQMKOQLV-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3,4-diamine hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that triazoles can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole compound and the biomolecules it interacts with.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4H-1,2,4-Triazole-3,4-diamine hydrochloride in animal models . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-3,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triazole derivatives.

    Reduction: Reduction reactions can yield different substituted triazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrochloride, formamide, triflic anhydride, and ceric ammonium nitrate. Reaction conditions often involve microwave irradiation, oxidative cyclization, and the use of recyclable reaction media .

Major Products Formed

The major products formed from these reactions are various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4H-1,2,4-Triazole-3,4-diamine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole-3,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit DNA synthesis and its potential as an antineoplastic agent set it apart from other triazole derivatives .

Properties

IUPAC Name

1,2,4-triazole-3,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICKPJQMKOQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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